molecular formula C17H34O2 B1219665 Isoamyl laurate CAS No. 6309-51-9

Isoamyl laurate

Cat. No. B1219665
CAS RN: 6309-51-9
M. Wt: 270.5 g/mol
InChI Key: FVKRIDSRWFEQME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Isoamyl Laurate is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together to give rise to the ester, isoamyl laurate . Lauric acid is a naturally occurring fatty acid present in high amounts in coconut and palm kernel oil . Isoamyl alcohol is made using byproducts from ethanol fermentation . By reacting the lauric acid from natural sources like coconuts, and isoamyl alcohol obtained from ethanol fermentation, isoamyl laureate is obtained naturally .


Molecular Structure Analysis

The molecular formula of Isoamyl Laurate is C17H34O2 . It has an average mass of 270.451 Da and a Monoisotopic mass of 270.255890 Da .


Chemical Reactions Analysis

The general mechanism of the esterification reaction is considered a typical addition/elimination reaction or a bimolecular nucleophilic substitution reaction, in which an alcohol molecule acts as a nucleophile, and a proton serves as a catalyst facilitating the attack of a carbocation by a nucleophile .


Physical And Chemical Properties Analysis

Isoamyl Laurate is a clear, thin liquid that is soluble in alcohol but insoluble in water . It has a boiling point of 311-312°C . It is considered an “oil-free” emollient and is known for its smooth, thin, light, and slippy texture .

Scientific Research Applications

Cosmetics and Skincare

Isoamyl Laurate is widely used in the cosmetics industry .

  • Summary of Application : It is a non-oily, silky, non-greasy emollient that can be used in a variety of skincare, color cosmetic, and hair care applications . It aids in softening and moisturizing the skin without making it feel greasy or oily .
  • Methods of Application : It is typically made from coconut or beetroot and is added to cosmetic formulations . It helps keep pigments dispersed in makeup products such as foundations .
  • Results or Outcomes : The Cosmetic Ingredient Review (CIR) Expert Panel concludes that Isoamyl Laurate is safe in the present practices of use and concentration, when formulated to be non-irritating .

Hair Care

Isoamyl Laurate also finds application in hair care products .

  • Summary of Application : It functions as a hair conditioner in hair care products, making combing the hair easier and preventing buildup .
  • Methods of Application : It is added to hair care formulations where it can also lighten anhydrous formulations .
  • Results or Outcomes : Hair treated with products containing Isoamyl Laurate is easier to manage and does not have product buildup .

Food and Beverage Industry

Isoamyl Laurate is used as a flavor compound in beer and wine .

  • Summary of Application : It is used to enhance the flavor of these beverages .
  • Methods of Application : It is added during the brewing process .
  • Results or Outcomes : It contributes to the unique flavor profiles of beer and wine .

Industrial Applications

Isoamyl Laurate has industrial applications as well .

  • Summary of Application : It is used in the synthesis of fine chemicals .
  • Methods of Application : It is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together .
  • Results or Outcomes : The yield of synthetic method can reach 100%, its rational technology, at low cost, industrialized production easy to accomplish, it is pollution-free, it is environmentally protective .

Fragrance Agent

Isoamyl Laurate is primarily used as a fragrance agent .

  • Summary of Application : It is used to add a pleasant scent to various products .
  • Methods of Application : Thanks to its good miscibility, this ingredient can be mixed with other surfactants .
  • Results or Outcomes : It enhances the overall sensory experience of the product .

Film Former

Isoamyl Laurate also acts as a film former .

  • Summary of Application : It forms a film to help reduce moisture loss and help protect the skin .
  • Methods of Application : It is added to skincare formulations where it forms a protective layer on the skin .
  • Results or Outcomes : It helps to keep the skin hydrated and protected .

Flavor Enhancer

Isoamyl Laurate is used as a flavor enhancer in the food industry .

  • Summary of Application : It is used as a flavor in beer and wines .
  • Methods of Application : It is added during the brewing process .
  • Results or Outcomes : It contributes to the unique flavor profiles of beer and wine .

Lubricant

Isoamyl Laurate has industrial applications as a lubricant .

  • Summary of Application : It is used in coatings for magnetic recording media .
  • Methods of Application : It is produced synthetically via the classical Fischer type esterification method in which isoamyl alcohol and lauric acid are reacted together .
  • Results or Outcomes : The yield of synthetic method can reach 100%, its rational technology, at low cost, industrialized production easy to accomplish, it is pollution-free, it is environmentally protective .

Future Directions

Isoamyl Laurate is regarded as a promising alternative to silicones in cosmetic formulations due to its natural origin and excellent sensory properties . It is expected to find increased use in various skincare, color cosmetic, and hair care applications .

properties

IUPAC Name

3-methylbutyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-17(18)19-15-14-16(2)3/h16H,4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVKRIDSRWFEQME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064221
Record name Dodecanoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, colourless, oily liquid with a faint oily, fatty odour
Record name Dodecanoic acid, 3-methylbutyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

311.00 to 312.00 °C. @ 760.00 mm Hg
Record name 3-Methylbutyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in alcohol; insoluble in water
Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.853-0.859
Record name Isoamyl laurate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1093/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isoamyl laurate

CAS RN

6309-51-9
Record name Isoamyl laurate
Source CAS Common Chemistry
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Record name Dodecanoic acid, 3-methylbutyl ester
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Record name Isoamyl laurate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42577
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Record name Dodecanoic acid, 3-methylbutyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dodecanoic acid, 3-methylbutyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3064221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopentyl laurate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.024
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOAMYL LAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1SLX00M3M
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Record name 3-Methylbutyl dodecanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037372
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
MN Varma, G Madras - Applied biochemistry and biotechnology, 2007 - Springer
The synthesis of isoamyl laurate and isoamyl stearate was studied in supercritical carbon dioxide with three lipases, Novozym 435, Lipolase 100T, and Candida rugosa. The maximum …
Number of citations: 20 link.springer.com
LCBA Bessa, MD Robustillo, EC Silva… - Journal of Chemical & …, 2019 - ACS Publications
… with isoamyl nonanoate and isoamyl laurate, respectively) very close to the melting temperature of the pure additives (233.2 K for isoamyl nonanoate and 258 K for isoamyl laurate), and …
Number of citations: 6 pubs.acs.org
RNV Bôas, AA Ceron, HBS Bento, HF de Castro - researchgate.net
… (Güvenç et al., 2007), while isoamyl laurate is widely used to help keep pigments dispersed in … to synthetize isoamyl laurate using as starting materials isoamyl alcohol and lauric acid. …
Number of citations: 0 www.researchgate.net
SQ Liu, HY Lee, B Yu, P Curran, J Sun - Journal of Food Research, 2013 - Citeseer
… However, isoamyl esters of other fatty acids such as isoamyl hexanoate and isoamyl laurate … ) or were not particularly potent (eg isoamyl laurate) due to high odour thresholds. Further, …
Number of citations: 7 citeseerx.ist.psu.edu
MM Fiume, BA Heldreth, WF Bergfeld… - … journal of toxicology, 2015 - journals.sagepub.com
… Isoamyl laurate/6309-51-9 The ester of isoamyl alcohol and lauric acid. The ester obtained from the reaction of isoamyl alcohol with lauric acid. Skin-cond agent—emol; fragrance ingr …
Number of citations: 27 journals.sagepub.com
RNV Boas, AA Ceron, HBS Bento, HF de Castro - Biomass and Bioenergy, 2018 - Elsevier
… aimed to synthesize isoamyl laurate ester from low-… of isoamyl laurate [25]. Therefore, in the present study attention was paid to establish the reaction conditions to obtain isoamyl laurate …
Number of citations: 25 www.sciencedirect.com
N Soni, S Mehta, G Satpathy… - … of Pharmacognosy and …, 2014 - phytojournal.com
… , campesterol, gamma sitosterol, oleic acid, Isoamyl laurate, α and ϒ tocopherols, β-amyrins … Isoamyl laurate detected is also used as conditioner for hair. Both α and ϒ tocopherols were …
Number of citations: 146 www.phytojournal.com
HR Kim, AR Lee, YH Kwon, HJ Lee, SJ Jo… - Korean Journal of …, 2010 - agris.fao.org
… Succinic acid diethyl ester and isoamyl laurate decreased with an increasing degree of milling, whereas hexanoic acid ethyl ester and 2-octenoic acid ethyl ester increased. Overall, it …
Number of citations: 50 agris.fao.org
JCR Demyttenaere, JIS Martı́nez, R Verhé… - … of Chromatography A, 2003 - Elsevier
Blended Scotch whisky was analysed by solid-phase microextraction (SPME) and stir bar sorptive extraction (SBSE) to study the composition of the volatiles. For SPME analysis, three …
Number of citations: 161 www.sciencedirect.com
L Zea, L Moyano, J Moreno, B Cortes, M Medina - Food chemistry, 2001 - Elsevier
… from the other two on the basis of their contents of 1,1-diethoxyethane, isobutanol, phenethyl alcohol, ethyl butanoate, ethyl benzoate, isobutyl isobutanoate, isoamyl laurate and E-…
Number of citations: 161 www.sciencedirect.com

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